A Technical Guide to 1-Ethynyl-2,4-dimethoxybenzene (CAS: 77336-36-8): Properties, Synthesis, and Applications
A Technical Guide to 1-Ethynyl-2,4-dimethoxybenzene (CAS: 77336-36-8): Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 1-Ethynyl-2,4-dimethoxybenzene (CAS No. 77336-36-8), a versatile aromatic alkyne of significant interest in synthetic chemistry. As a bifunctional molecule, it incorporates a reactive terminal alkyne and an electron-rich dimethoxy-substituted phenyl ring, making it a valuable building block for the synthesis of complex organic molecules. This document details its physicochemical properties, provides an in-depth analysis of its spectroscopic signature, outlines a robust synthetic protocol, and explores its applications, particularly in the realm of medicinal chemistry and materials science. The insights herein are intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their work.
Core Physicochemical Properties
1-Ethynyl-2,4-dimethoxybenzene, also known as 2,4-dimethoxyphenylacetylene, is a substituted aromatic compound. While extensive experimental data on its physical properties is not broadly published, its characteristics can be reliably inferred from its structure and data available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 77336-36-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| IUPAC Name | 1-Ethynyl-2,4-dimethoxybenzene | |
| SMILES | COC1=CC=C(C#C)C(OC)=C1 | [1] |
| Appearance | Typically a solid at room temperature (by analogy to isomers) | [3][4] |
| Storage | Store in a cool, dry, well-ventilated place | [5][6] |
Molecular Structure and Spectroscopic Analysis
Molecular Structure
The structure features a benzene ring substituted with an ethynyl group at position 1, and two methoxy groups at positions 2 and 4. The electron-donating nature of the methoxy groups significantly influences the reactivity of both the aromatic ring and the alkyne.
Caption: Molecular structure of 1-Ethynyl-2,4-dimethoxybenzene.
Predicted Spectroscopic Data
| Technique | Predicted Wavelength / Chemical Shift | Assignment & Description |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-7.5 ppm (d) δ ~6.4-6.6 ppm (m) δ ~3.8-3.9 ppm (s, 6H) δ ~3.3 ppm (s, 1H) | Aromatic H (position 6) Aromatic H (positions 3 & 5) Two -OCH₃ groups Acetylenic C-H |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160-162 ppm δ ~134 ppm δ ~105-110 ppm δ ~98 ppm δ ~83 ppm δ ~78 ppm δ ~55-56 ppm | Aromatic C-O (positions 2 & 4) Aromatic C-H (position 6) Aromatic C-H & C-C≡ (positions 3, 5, & 1) Aromatic C-H (position 5) Acetylenic C (quaternary) Acetylenic C-H Two -OCH₃ carbons |
| Infrared (IR) | ~3300 cm⁻¹ (strong, sharp) ~2110 cm⁻¹ (weak) ~3000-2850 cm⁻¹ ~1610, 1500 cm⁻¹ ~1250-1020 cm⁻¹ (strong) | ≡C-H stretch -C≡C- stretch C-H stretch (aromatic & alkyl) C=C stretch (aromatic) C-O stretch (aryl ether) |
| Mass Spec. (MS) | m/z = 162.19 (M⁺) m/z = 147 (M⁺ - CH₃) | Molecular Ion Loss of a methyl group |
Synthesis and Purification
The synthesis of substituted phenylacetylenes is well-established in organic chemistry. A highly reliable and versatile method is the Sonogashira cross-coupling reaction. This approach involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide.
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to 1-iodo-2,4-dimethoxybenzene and a suitable protected alkyne, such as trimethylsilylacetylene (TMSA), as key precursors. The iodo-substituted benzene can be readily prepared from the commercially available 1,3-dimethoxybenzene.
Caption: Retrosynthetic pathway for 1-Ethynyl-2,4-dimethoxybenzene.
Proposed Synthetic Protocol
This two-stage protocol first describes the iodination of 1,3-dimethoxybenzene, followed by the Sonogashira coupling and deprotection to yield the final product.
Stage 1: Synthesis of 1-Iodo-2,4-dimethoxybenzene
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Principle: Electrophilic aromatic substitution on the highly activated 1,3-dimethoxybenzene ring. The methoxy groups are ortho, para-directing, leading to substitution primarily at the 4-position, which is sterically accessible and electronically favored.
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Methodology:
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To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in a suitable solvent like acetic acid or a chlorinated solvent, add N-Iodosuccinimide (NIS) (1.1 eq).
-
The reaction can be catalyzed by adding a catalytic amount of a Lewis acid or a protic acid (e.g., trifluoroacetic acid).
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any remaining iodine.
-
Perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to yield pure 1-iodo-2,4-dimethoxybenzene.[7]
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Stage 2: Sonogashira Coupling and Deprotection
-
Principle: A palladium(0) complex and a copper(I) salt co-catalyze the coupling of the aryl iodide with trimethylsilylacetylene. The TMS group serves as a protecting group for the terminal alkyne, preventing self-coupling and is easily removed under basic conditions.
-
Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-iodo-2,4-dimethoxybenzene (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 4-10 mol%).
-
Dissolve the solids in a degassed solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent like THF or DMF.
-
Add trimethylsilylacetylene (1.2-1.5 eq) via syringe and stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC until the aryl iodide is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Dissolve the crude TMS-protected product in a solvent like methanol or THF.
-
Add a base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) and stir at room temperature to cleave the silyl group.
-
After the deprotection is complete (monitored by TLC), perform an aqueous work-up and extract the product.
-
Purify the final product, 1-Ethynyl-2,4-dimethoxybenzene, by flash column chromatography on silica gel.
-
Caption: Experimental workflow for the synthesis of 1-Ethynyl-2,4-dimethoxybenzene.
Safety and Handling
While a specific safety data sheet (SDS) for 1-Ethynyl-2,4-dimethoxybenzene is not universally available, a hazard assessment can be made based on structurally related compounds.
-
Potential Hazards: Similar aromatic alkynes and dimethoxybenzene derivatives are often classified as irritants.[3][4][6][8]
-
Handling Precautions:
-
Storage:
Applications in Research and Development
The unique structure of 1-Ethynyl-2,4-dimethoxybenzene makes it a powerful tool for constructing complex molecules, particularly in the field of drug discovery.
Key Reagent in Click Chemistry
The terminal alkyne functionality is the cornerstone of its utility in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
-
Principle: This reaction provides a highly efficient and specific method for covalently linking two molecules, one bearing an alkyne (like 1-Ethynyl-2,4-dimethoxybenzene) and the other an azide, to form a stable 1,4-disubstituted 1,2,3-triazole ring.
-
Significance in Drug Development: The 1,2,3-triazole moiety is a highly valued scaffold in medicinal chemistry. It is considered a bioisostere of the amide bond, meaning it can mimic the spatial and electronic properties of an amide linkage while offering improved metabolic stability and synthetic accessibility.[11] This allows for the rapid assembly of large libraries of drug-like molecules for high-throughput screening.[12]
Caption: General scheme of the CuAAC "Click" Reaction.
Versatile Scaffold for Bioactive Molecules
The 2,4-dimethoxybenzene core is a common structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, and antimicrobial properties.[13][14][15]
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Electronic Activation: The two electron-donating methoxy groups activate the aromatic ring towards further electrophilic aromatic substitution, allowing for the introduction of additional functional groups. This enables the creation of a diverse array of derivatives from a single intermediate.[16][17]
-
Structural Modification: The alkyne can be further transformed through various reactions such as hydration (to form ketones), reduction (to form alkenes or alkanes), or participation in various cycloadditions, providing multiple avenues for molecular diversification.
Conclusion
1-Ethynyl-2,4-dimethoxybenzene (CAS 77336-36-8) is more than a simple chemical; it is a potent and versatile building block for modern organic synthesis. Its combination of a reactive terminal alkyne, ideal for click chemistry, and an activated, functionalizable aromatic ring provides chemists with a powerful tool for the efficient construction of complex and potentially bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for unlocking its full potential in drug discovery, materials science, and beyond.
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